
2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride
Overview
Description
2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride typically involves the sulfonation of 2-Bromo-4-chloro-5-fluorobenzene. The process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to form corresponding sulfonyl derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2) and acids (H2SO4).
Nucleophilic Substitution: Reagents such as amines (R-NH2) are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Reduced Sulfonyl Compounds: Obtained via reduction reactions.
Scientific Research Applications
2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its applications in organic synthesis and pharmaceutical development.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzenesulfonyl chloride
- 4-Bromo-2-fluorobenzenesulfonyl chloride
- 2-Bromobenzenesulfonyl chloride
Uniqueness
2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride is unique due to the presence of three different halogens (bromine, chlorine, and fluorine) on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications.
Properties
IUPAC Name |
2-bromo-4-chloro-5-fluorobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-4(8)5(10)2-6(3)13(9,11)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBUYKWEMDXLCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661352 | |
Record name | 2-Bromo-4-chloro-5-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874801-47-5 | |
Record name | 2-Bromo-4-chloro-5-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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